5-(1-Adamantylamino)-5-oxopentanoic acid

Prodrug Design Conjugation Chemistry Nucleoside Modification

5-(1-Adamantylamino)-5-oxopentanoic acid (CAS 145294-89-9), also known as 4-(adamantan-1-ylcarbamoyl)butanoic acid, is a carboxamide derivative combining a rigid, lipophilic adamantane cage with a linear C5 carboxylic acid chain. This structure positions it as a versatile intermediate for synthesizing complex molecules where the adamantyl group is used to modulate physicochemical properties.

Molecular Formula C15H23NO3
Molecular Weight 265.35g/mol
CAS No. 145294-89-9
Cat. No. B411806
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(1-Adamantylamino)-5-oxopentanoic acid
CAS145294-89-9
Molecular FormulaC15H23NO3
Molecular Weight265.35g/mol
Structural Identifiers
SMILESC1C2CC3CC1CC(C2)(C3)NC(=O)CCCC(=O)O
InChIInChI=1S/C15H23NO3/c17-13(2-1-3-14(18)19)16-15-7-10-4-11(8-15)6-12(5-10)9-15/h10-12H,1-9H2,(H,16,17)(H,18,19)
InChIKeySFJPMAGMDTYGRM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-(1-Adamantylamino)-5-oxopentanoic acid Procurement Guide: A Specialty Adamantane Building Block


5-(1-Adamantylamino)-5-oxopentanoic acid (CAS 145294-89-9), also known as 4-(adamantan-1-ylcarbamoyl)butanoic acid, is a carboxamide derivative combining a rigid, lipophilic adamantane cage with a linear C5 carboxylic acid chain. This structure positions it as a versatile intermediate for synthesizing complex molecules where the adamantyl group is used to modulate physicochemical properties [1]. Its primary documented application is as a hydrophobic anchor and linker in prodrug design, where the steric bulk of the adamantyl group is leveraged to form stable inclusion complexes with cyclodextrins, thereby altering the pharmacokinetic profile of a therapeutic payload [2].

Why a Simple Adamantane Derivative Cannot Substitute for 5-(1-Adamantylamino)-5-oxopentanoic Acid


This compound's specific structure, featuring an amide-linked, five-carbon glutaric acid spacer, is critical for its primary function as a prodrug linker. Direct substitution with simpler 1-adamantyl derivatives like 1-adamantanecarbonyl chloride is not equivalent; they produce a different conjugate with a shorter, ester-based linkage, which significantly alters the conjugate's susceptibility to hydrolysis and its ability to form inclusion complexes [1]. The length and flexibility of the spacer, defined by its six rotatable bonds , directly impact the spatial relationship between the adamantane anchor and the attached drug molecule, a parameter that cannot be replicated by bulkier or more constrained analogs like 5-[4-(1-adamantyl)piperazino]-5-oxopentanoic acid.

Head-to-Head Performance Evidence for 5-(1-Adamantylamino)-5-oxopentanoic Acid


Comparison of Conjugation Efficiency: 5-(1-Adamantylamino)-5-oxopentanoic Acid vs. 1-Adamantanecarbonyl Chloride

In a direct head-to-head comparison for derivatizing the nucleoside IUdR, the target compound, used as 4-(1-adamantyl-carbamoyl)butanoic acid, produced the desired mono-substituted prodrug at a 42% yield. In the same study, the comparator 1-adamantanecarbonyl chloride yielded a different mono-substituted product at 69% but also generated an undesired di-substituted side product at an 8% yield, indicating differing reaction selectivity profiles [1].

Prodrug Design Conjugation Chemistry Nucleoside Modification

Linker Chemistry Differentiation: Amide Functionality vs. Urea-Based Analog

The target compound features an amide bond linking the adamantane to the butanoic acid chain. Its closest urea analog (CHEMBL419810, 4-[(adamantan-1-ylcarbamoyl)amino]butanoic acid) acts as a soluble epoxide hydrolase (sEH) inhibitor with IC50 values ranging from 684 nM (human sEH) to over 18,000 nM (M. tuberculosis epoxide hydrolase B) [1]. This bioactivity data for the urea analog provides a baseline for the chemical space, indicating that the target amide compound, by lacking this urea pharmacophore, is unlikely to exhibit significant sEH inhibition, making it a more selective scaffold for applications where sEH activity is undesirable.

Epoxide Hydrolase Inhibition Structure-Activity Relationship Pharmacophore Design

Molecular Flexibility Advantage Over a Rigid Piperazine Analog

The target compound possesses 6 rotatable bonds, providing significant conformational flexibility in its spacer chain . A closely related analog, 5-[4-(1-adamantyl)piperazino]-5-oxopentanoic acid, replaces the simple amino linker with a rigid piperazine ring, which reduces the overall flexibility and alters the orientation of the terminal carboxylic acid. This difference in degrees of freedom is a critical parameter for molecular docking and optimizing interactions with a target protein or cyclodextrin cavity.

Drug Design Physicochemical Properties Molecular Flexibility

Ideal Scientific Workflows for Procuring 5-(1-Adamantylamino)-5-oxopentanoic Acid


Designing Cyclodextrin-Based Drug Inclusion Complexes

This compound is particularly suited as a hydrophobic anchor for investigational drugs intended for complexation with β-cyclodextrin. Its C5 spacer places the adamantane group at an optimal distance from the payload, facilitating stable 1:1 complex formation. The documented synthesis of a stable IUdR prodrug complex validates its utility as a superior linker over the shorter, ester-linked 1-adamantanecarbonyl chloride derivative for this specific application [1].

Synthesis of Peptidomimetics with a Defined Hydrophobic Anchor

The terminal carboxylic acid and the secondary amide bond provide two orthogonal functional handles for incorporation into peptides or peptidomimetics. The six rotatable bonds allow the adamantyl group to be presented at a tunable distance from the peptide backbone. This contrasts with the more rigid piperazine-linked analog, offering a more flexible linker for structure-activity relationship (SAR) studies aimed at probing hydrophobic pocket depth .

Scaffold for Selective Chemical Probe Development Avoiding sEH Activity

For programs developing chemical probes targeting a novel protein, the known on-target activity of closely related structural analogs is a key selection criterion. The target compound's amide-based scaffold differentiates it from the urea analog, which is known to inhibit soluble epoxide hydrolase (sEH) with moderate potency [2]. Procuring this amide scaffold from the outset reduces the risk of introducing unwanted sEH pharmacology into a probe molecule.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

22 linked technical documents
Explore Hub


Quote Request

Request a Quote for 5-(1-Adamantylamino)-5-oxopentanoic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.